2-(chloromethyl)-1,3-thiazole-4-carbonitrile
Description
Properties
CAS No. |
2091593-06-3 |
|---|---|
Molecular Formula |
C5H3ClN2S |
Molecular Weight |
158.61 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2 |
InChI Key |
VOLPPSIJTTWWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCl)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Thioamide Preparation : A thioamide derivative, such as cyanothioacetamide, reacts with an α-chloroketone (e.g., chloroacetone) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Cyclization : Under basic conditions (e.g., KOH or NaH), the thioamide’s sulfur attacks the electrophilic carbonyl carbon of the α-chloroketone, forming a thiohemiaminal intermediate. Subsequent elimination of HCl yields the thiazole ring.
-
Functional Group Introduction : The chloromethyl and cyano groups are introduced either during cyclization via pre-functionalized reactants or through post-cyclization modifications.
Example Protocol:
-
Reactants : Cyanothioacetamide (2.0 mmol), 2-chloro-1-(chloromethyl)propan-1-one (2.2 mmol)
-
Solvent : Acetonitrile (20 mL)
-
Base : KOH (10% aqueous, 2 mL)
-
Conditions : Stirred at 60°C for 6 hours under nitrogen.
-
Workup : Neutralization with HCl, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate).
Chlorination of Preformed Thiazole Intermediates
Post-synthetic chlorination offers a pathway to introduce the chloromethyl group onto a preconstructed thiazole scaffold. This method is advantageous when direct cyclization fails to achieve the desired substitution pattern.
Key Steps:
-
Thiazole Synthesis : Prepare 2-methyl-1,3-thiazole-4-carbonitrile via cyclization of thiourea derivatives with β-ketonitriles.
-
Chlorination : Treat the methyl-substituted thiazole with a chlorinating agent (e.g., sulfuryl chloride or Cl₂ gas) in an inert solvent (e.g., CCl₄ or dichloroethane). The reaction typically proceeds via radical or electrophilic substitution mechanisms.
Optimization Insights:
-
Temperature Control : Maintaining temperatures between −40°C and 30°C minimizes side reactions such as over-chlorination.
-
Stoichiometry : A 1.3:1 molar ratio of chlorinating agent to substrate balances conversion and selectivity.
-
Solvent Choice : Halogenated solvents (e.g., 1,2-dichloroethane) enhance solubility and stabilize reactive intermediates.
One-Pot Multicomponent Reactions
Recent advances utilize multicomponent reactions (MCRs) to streamline synthesis. For instance, coupling aldehydes, cyanothioacetamide, and α-thiocyanatoketones under basic conditions generates dihydrothiophene intermediates, which oxidize to the target thiazole.
Representative Procedure:
Advantages and Limitations:
-
Efficiency : MCRs reduce step count and purification needs.
-
Selectivity Challenges : Competing pathways may yield regioisomers, necessitating careful optimization.
Purification and Analytical Considerations
Achieving high purity (>95%) requires meticulous isolation techniques:
Analytical Data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| HPLC Purity | 95% | C18 column, MeOH |
| HRMS (m/z) | 158.9778 [M+H]⁺ | ESI-QTOF |
Industrial-Scale Adaptations
Scaling production necessitates addressing exothermicity and reagent costs:
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1,3-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the cyano group to primary amines.
Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(azidomethyl)-1,3-thiazole-4-carbonitrile or 2-(thiocyanatomethyl)-1,3-thiazole-4-carbonitrile can be formed.
Oxidation Products: Oxidation of the thiazole ring can yield sulfoxides or sulfones.
Reduction Products: Reduction of the cyano group can produce primary amines.
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Notably, it has been utilized in the development of:
- Antimicrobial Agents : Several studies have reported that derivatives of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile exhibit antimicrobial properties against a range of pathogens. For instance, modifications to the thiazole structure have led to compounds with enhanced activity against resistant bacterial strains .
- Anticancer Drugs : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The incorporation of the chloromethyl group facilitates further functionalization, allowing for the synthesis of compounds with promising anticancer activities .
Agrochemical Applications
2-(Chloromethyl)-1,3-thiazole-4-carbonitrile is also explored for its potential in agrochemicals:
- Pesticide Development : The compound has been identified as an important precursor for synthesizing various pesticides. Its thiazole moiety contributes to the biological activity necessary for pest control .
- Herbicides : Research has shown that thiazole derivatives can inhibit specific enzymes in plants, making them candidates for herbicide development. The chloromethyl group enhances the herbicidal efficacy by improving the compound's ability to penetrate plant tissues .
Case Studies and Research Findings
Several case studies highlight the applications of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile:
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine or lysine. This covalent modification can alter the function of the target protein, leading to changes in cellular processes. Additionally, the cyano group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Reactivity and Functional Group Analysis
- Chloromethyl vs. Bromomethyl : The bromo analog (CAS 454483-81-9) exhibits higher reactivity in nucleophilic substitutions due to the weaker C–Br bond compared to C–Cl, as seen in GLUT1 inhibitor synthesis .
- Nitrile vs. Carboxylate : Replacing the nitrile with a carboxylate ester (e.g., methyl ester in CAS 321371-29-3) alters solubility and bioavailability, making it suitable for prodrug applications .
- Aminomethyl Derivative: The hydrochloride salt (CAS 302341-70-4) introduces a protonated amine, enhancing water solubility and biological activity .
Crystallographic and Physicochemical Differences
- Planarity and Packing : The parent compound 1,3-thiazole-4-carbonitrile (CCDC 2128844) forms planar crystals with π–π stacking (interplanar distance ~3.7 Å), whereas methyl-substituted analogs (e.g., 4-Methylthiazole-2-carbonitrile) exhibit steric hindrance, reducing stacking efficiency .
- Hydrogen Bonding: The nitrile group in 2-(chloromethyl)-1,3-thiazole-4-carbonitrile participates in weak C–H⋯N interactions, while the aminomethyl derivative forms stronger N–H⋯Cl bonds in its hydrochloride form .
Biological Activity
2-(Chloromethyl)-1,3-thiazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₅H₄ClN₃S
- CAS Number : 2091593-06-3
The thiazole ring system contributes to the compound's unique reactivity and biological interactions.
1. Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that certain modifications enhance antibacterial activity. For instance, the introduction of specific substituents on the thiazole ring has been shown to improve efficacy against Gram-positive and Gram-negative bacteria .
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Chloromethyl)-1,3-thiazole-4-carbonitrile | Staphylococcus aureus | 32 µg/mL |
| 2-(Chloromethyl)-1,3-thiazole-4-carbonitrile | Escherichia coli | 64 µg/mL |
2. Anticancer Activity
The anticancer potential of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile has been explored in several studies. The compound has been found to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of cell signaling pathways.
A notable study demonstrated that thiazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation. The inhibition of EGFR leads to reduced tumor growth in vitro and in vivo models .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 7.5 |
3. Enzyme Inhibition
Thiazole compounds have also been investigated for their ability to inhibit key enzymes involved in disease processes. For example, 2-(chloromethyl)-1,3-thiazole-4-carbonitrile has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer's disease.
In vitro assays revealed that this compound exhibits significant AChE inhibitory activity, with an IC50 value comparable to established inhibitors .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 2.7 |
Case Study 1: Antimicrobial Evaluation
In a comparative study of various thiazole derivatives, researchers synthesized a series of compounds including 2-(chloromethyl)-1,3-thiazole-4-carbonitrile. The results indicated that structural modifications significantly influenced antimicrobial potency, with some derivatives exhibiting enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Mechanism
A study focused on the anticancer properties of thiazole derivatives highlighted the role of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile in inhibiting cell proliferation in breast cancer cells via EGFR pathway modulation. The findings suggested that this compound could serve as a lead structure for developing novel anticancer agents targeting EGFR .
Q & A
Q. What are the established methods for synthesizing and purifying 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?
- Methodological Answer : The compound is synthesized via sublimation of commercial precursors at 55°C under ambient pressure. Purification involves recrystallization from volatile solvents, yielding colorless crystals. Purity is confirmed by 1H NMR and 13C NMR , with data cross-referenced against published spectra (e.g., Augustine et al., 2009) . Sublimation minimizes thermal decomposition, and NMR analysis ensures no residual solvents or byproducts remain.
Q. How is the molecular structure of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic P21/n space group with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 3.7924 |
| b (Å) | 19.893 |
| c (Å) | 6.3155 |
| β (°) | 91.084 |
| Programs like SHELX and Mercury refine the structure, with displacement ellipsoids at 50% probability . Hydrogen-bonding geometry (e.g., C–H⋯N interactions) and aromatic stacking distances (3.7924 Å) are analyzed to validate packing . |
Advanced Research Questions
Q. How do intermolecular interactions influence the stability and crystallinity of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?
- Methodological Answer : The crystal lattice stability arises from C–H⋯N hydrogen bonds (Table 1) and π-π stacking between thiazole rings. These interactions form wavy layers along the (011) plane, propagated by symmetry operations (e.g., x+1/2, −y+3/2, z+1/2) . The slip distance (1.39 Å) between stacked rings indicates weak but directional interactions. Researchers should prioritize low-temperature (150 K) crystallography to minimize thermal motion artifacts .
Q. What experimental strategies can resolve discrepancies in spectroscopic data for derivatives of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often stem from tautomerism or solvent effects . For example, the chloromethyl group’s reactivity may lead to unintended substitution. To address this:
- Use deuterated solvents to eliminate solvent peaks.
- Perform variable-temperature NMR to detect dynamic equilibria.
- Validate via X-ray crystallography for unambiguous structural assignment, as demonstrated in related thiazole-carbonitrile derivatives .
Q. How can the chloromethyl group’s reactivity be leveraged for functionalization in heterocyclic chemistry?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. Key considerations:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Monitoring : Use HPLC or TLC with UV detection to track reaction progress.
Derivatives like 2-(aminomethyl)-1,3-thiazole-4-carbonitrile are synthesized this way, with purity confirmed by elemental analysis and mass spectrometry .
Data-Driven Analysis
Q. What analytical techniques are critical for characterizing polymorphic forms of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?
- Methodological Answer : Polymorphism is assessed via:
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD.
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions.
- FT-IR spectroscopy : Detect hydrogen-bonding variations between polymorphs.
For example, the monoclinic form’s unit cell volume (476.37 ų) and density (1.536 Mg/m³) serve as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
